Decitabine-15N4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H12N4O4 |

|---|---|

分子量 |

232.18 g/mol |

IUPAC名 |

4-(15N)azanyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1 |

InChIキー |

XAUDJQYHKZQPEU-SSDNLDPUSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])CO)O |

正規SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |

製品の起源 |

United States |

Foundational & Exploratory

Decitabine-15N4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Decitabine-15N4, a stable isotope-labeled internal standard essential for the accurate quantification of the epigenetic drug decitabine. This document details its chemical properties, its critical role in bioanalytical assays, and the underlying mechanism of action of its unlabeled counterpart, decitabine.

Introduction to this compound

This compound is a labeled version of decitabine, a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor.[1] In this compound, four nitrogen atoms within the 5-azacytosine ring and the exocyclic amine have been replaced with the stable isotope Nitrogen-15 (¹⁵N).[2] This isotopic labeling renders the molecule chemically identical to decitabine in its biological and chemical behavior but allows it to be distinguished by mass spectrometry due to its increased molecular weight.[1] Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of decitabine concentration measurements in biological matrices.[2][3]

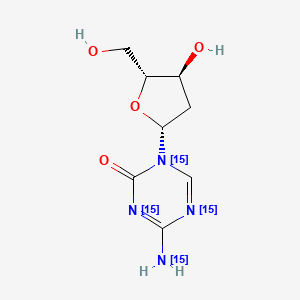

Chemical Structure and Properties

The chemical structure of this compound is identical to that of decitabine, with the exception of the four ¹⁵N atoms. It is formally named 4-(amino-¹⁵N)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one-1,3,5-¹⁵N₃.[2]

Chemical Structure of Decitabine: (Note: The structure of this compound is identical, with the four nitrogen atoms isotopically labeled.)

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below, providing a direct comparison with its unlabeled analog, decitabine.

| Property | This compound | Decitabine |

| Molecular Formula | C₈H₁₂[¹⁵N]₄O₄[2] | C₈H₁₂N₄O₄ |

| Molecular Weight | 232.2 g/mol [2] | 228.21 g/mol |

| Synonyms | 5-aza-2'-Deoxycytidine-¹⁵N₄, DAC-¹⁵N₄[2] | 5-aza-2'-deoxycytidine, DAC, Dacogen |

| Physical Form | Solid[2] | Solid |

| Solubility | Slightly soluble in DMSO (heated) and Methanol[2] | Soluble in DMSO |

| Purity | ≥95%[2] | Varies by supplier |

Mechanism of Action of Decitabine

Decitabine is a prodrug that requires phosphorylation to become active.[4] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[5][6] Upon incorporation into DNA, decitabine covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the DNA.[6] This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[5][7]

The following diagram illustrates the key steps in the mechanism of action of decitabine.

Caption: Mechanism of action of Decitabine leading to apoptosis.

Experimental Protocols

The primary experimental application of this compound is as an internal standard for the quantitative analysis of decitabine in biological samples by LC-MS/MS. The following protocol is a representative example based on established methodologies.[3]

Protocol: Quantification of Decitabine in Plasma using this compound as an Internal Standard

1. Materials and Reagents

-

Decitabine analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Blank plasma (e.g., mouse, rat, human)

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of decitabine and this compound in DMSO. Store at -20°C.[3]

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.[3]

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the decitabine stock solution into blank plasma to achieve the desired concentration range.

3. Sample Preparation

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: XBridge HILIC column or equivalent

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

5. Data Analysis

-

Integrate the peak areas for the SRM transitions of decitabine and this compound.

-

Calculate the peak area ratio (decitabine peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of decitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow for the quantification of decitabine using this compound.

Caption: Workflow for Decitabine quantification using a stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with decitabine. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for pharmacokinetic studies and other applications requiring the precise quantification of decitabine in complex biological matrices. A thorough understanding of its properties and the mechanism of action of decitabine is crucial for the design and interpretation of these experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Epigenetic Mechanism of Decitabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent that has garnered significant attention in the field of epigenetics and cancer therapy.[1][2][3] Its ability to reverse aberrant DNA methylation patterns, a hallmark of many cancers, has established it as a cornerstone treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of Decitabine, with a focus on its epigenetic effects.

It is important to address the terminology "Decitabine-15N4" as specified in the topic. Following a thorough review of the scientific literature, this specific nomenclature does not appear to correspond to a standardly recognized form of Decitabine. It is plausible that this refers to Decitabine isotopically labeled with four 15N atoms for use in metabolic or pharmacokinetic studies. While such labeling is a valuable research tool, the fundamental mechanism of action remains identical to that of unlabeled Decitabine. This guide will, therefore, focus on the well-established epigenetic mechanisms of Decitabine.

The Dual Mechanism of Action: A Dose-Dependent Phenomenon

Decitabine exhibits a dual, dose-dependent mechanism of action.[1] At low concentrations, its primary effect is DNA hypomethylation, leading to the reactivation of silenced tumor suppressor genes and cellular differentiation.[1][2] At higher concentrations, it incorporates more extensively into DNA, leading to cytotoxicity.[1]

| Dose Level | Primary Mechanism | Cellular Outcome |

| Low Dose | DNA Hypomethylation | Reactivation of tumor suppressor genes, cellular differentiation, reduced proliferation, apoptosis.[1][2] |

| High Dose | DNA Damage and Cytotoxicity | Covalent trapping of DNMTs, DNA synthesis arrest, cell death.[1] |

The Molecular Pathway of Decitabine-Induced Hypomethylation

The epigenetic action of Decitabine is a multi-step process that begins with its entry into the cell and culminates in the depletion of active DNA methyltransferase enzymes.

Cellular Uptake and Metabolic Activation

Decitabine, being a nucleoside analog of deoxycytidine, requires active transport into the cell via nucleoside transporters. Once inside, it undergoes a series of phosphorylation events to become its active triphosphate form, 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP).[2][3] This activation is a critical rate-limiting step.[6]

-

Phosphorylation Cascade:

Inactivation of Decitabine can occur through deamination by cytidine deaminase (CDA) , which converts it into an inactive uridine analog.[6][8] The ratio of activating (DCK) to inactivating (CDA) enzymes can be a determinant of cellular resistance to Decitabine.[9][10]

Incorporation into DNA and DNMT Trapping

During the S-phase of the cell cycle, DNA polymerase incorporates 5-aza-dCTP into newly synthesized DNA strands in place of deoxycytidine.[3] The key event in Decitabine's mechanism occurs when DNA methyltransferases (primarily DNMT1, the maintenance methyltransferase) attempt to methylate the 5-position of the incorporated azacytosine base.[3][11]

The nitrogen atom at the 5-position of the azacytosine ring prevents the normal methylation reaction. Instead, a stable covalent bond is formed between the DNMT enzyme and the Decitabine-containing DNA.[3] This "trapping" of the DNMT enzyme leads to its irreversible inactivation and subsequent degradation by the proteasomal pathway.[3]

Passive DNA Demethylation and Gene Reactivation

The depletion of active DNMT1 during subsequent rounds of DNA replication leads to a passive loss of methylation patterns.[11] As the cell divides, the newly synthesized DNA strands are not methylated, resulting in a progressive and global DNA hypomethylation.[1] This demethylation primarily affects CpG islands in the promoter regions of genes that were previously silenced by hypermethylation.[2][3]

The removal of repressive methyl marks allows for the binding of transcription factors and the re-expression of silenced genes, including critical tumor suppressor genes.[1][2]

References

- 1. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Decitabine? [synapse.patsnap.com]

- 4. Epigenetic therapy: Research progress of decitabine in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decitabine - NCI [cancer.gov]

- 6. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of resistance to decitabine in the myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Resistance to Decitabine in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioengineer.org [bioengineer.org]

The Role of Decitabine-15N4 in DNA Methylation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Decitabine-15N4 and its application in the field of DNA methylation research. Decitabine, a potent DNA methyltransferase (DNMT) inhibitor, is a cornerstone of epigenetic therapy. The stable isotope-labeled variant, this compound, serves as an invaluable tool for precise quantification and metabolic tracing, enhancing the accuracy and depth of studies aimed at understanding its mechanism of action and clinical utility.

Core Concepts: Decitabine's Mechanism of Action

Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog of deoxycytidine. Its primary mechanism involves the inhibition of DNA methyltransferases, the enzymes responsible for adding methyl groups to DNA, a key epigenetic modification.[1][2] At low doses, decitabine is incorporated into replicating DNA, where it covalently traps DNMTs, leading to their degradation.[2][3] This results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of previously silenced tumor suppressor genes.[4][5] At higher doses, decitabine exhibits cytotoxic effects by inducing DNA damage and apoptosis.[5][6]

This compound, in which four nitrogen atoms are replaced with the stable isotope ¹⁵N, is chemically and biologically equivalent to its unlabeled counterpart.[7] Its key advantage lies in its distinct mass, which allows it to be differentiated from endogenous molecules in biological samples. This makes it an ideal internal standard for quantitative analysis using mass spectrometry, ensuring high accuracy and precision in determining the concentration of decitabine in cells, tissues, and plasma.[7][8] Furthermore, its isotopic signature enables its use as a tracer to delineate the metabolic fate of decitabine within the cell.[9][10][11]

Quantitative Data on Decitabine-Induced DNA Hypomethylation

The following tables summarize quantitative data from various studies on the effect of decitabine on DNA methylation levels.

Table 1: Global DNA Methylation Changes Following Decitabine Treatment

| Cell Type/Patient Cohort | Decitabine Concentration/Dose | Treatment Duration | Method of Analysis | Percentage Reduction in Global DNA Methylation | Reference(s) |

| U2OS (Osteosarcoma) Cells | 0.1 µM | Not Specified | Next-Generation Bisulfite Sequencing | ~67.5% decrease (from 53.5% to 17.4%) | [4] |

| U2OS (Osteosarcoma) Cells | 10 µM | Not Specified | Next-Generation Bisulfite Sequencing | ~38.3% decrease (from 53.5% to 33.0%) | [4] |

| HCT116 (Colon Cancer) Cells | 1 µM | 24-36 hours | Not Specified | ~60% reduction | [12] |

| Refractory Solid Tumors/Lymphomas (Patients) | 2.5-20 mg/m² | 5 or 10 days | LINE Assay | Median decrease from 51.2% to 43.7% | [13][14] |

| Acute Myeloid Leukemia (AML) Patients | 20 mg/m²/day | 10 days | MBD-Seq | Significant reduction (P = .001) | [15][16] |

| Acute Myeloid Leukemia (AML) Patients (Secondary Resistance) | Long-term treatment | Not Specified | EPIC Array | Median of 8.9% of CpGs hypomethylated at resistance | [6] |

Table 2: Gene-Specific and Regional DNA Methylation Changes with Decitabine

| Cell Type/Patient Cohort | Decitabine Concentration/Dose | Key Findings | Genomic Region | Reference(s) |

| HCT116 (Colon Cancer) Cells | 1 µM | 11% of methylated CG sites demethylated | Gene Promoters | [12] |

| HCT116 (Colon Cancer) Cells | 1 µM | Higher demethylation in non-CGI regions (15.2%) vs. CGI regions (6.6%) | CpG Islands (CGI) vs. Non-CGI | [12] |

| HL-60 (Leukemia) Cells | 0.5 µM | 8% of methylated CG sites demethylated | Gene Promoters | [12] |

| Acute Myeloid Leukemia (AML) Patients | 100 nM (in vitro) | Heavily methylated CpGs are most affected | Genome-wide | [17] |

| Breast Cancer Cell Lines (JIMT-1 and T-47D) | Low-dose (approx. IC20) | Thousands of probes showed hypomethylation and hypermethylation | Genome-wide | [18][19] |

Signaling Pathway Modulation by Decitabine

Decitabine's impact on DNA methylation leads to the altered expression of genes involved in various signaling pathways. One of the well-documented pathways affected is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

In many cancers, key antagonists of the Wnt signaling pathway, such as Secreted Frizzled-Related Proteins (sFRPs) and Dickkopf (DKK), are silenced by promoter hypermethylation. This leads to the constitutive activation of the Wnt pathway, promoting cell proliferation and survival. Decitabine treatment can reverse this by inducing the demethylation and re-expression of these Wnt antagonists, thereby inhibiting the pathway.[20][21][22]

Experimental Protocols and Workflows

The use of this compound is central to highly sensitive and specific analytical methods for studying decitabine's pharmacokinetics and pharmacodynamics.

Quantification of Decitabine Incorporation into DNA using LC-MS/MS

A key application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to quantify the amount of decitabine incorporated into cellular DNA.[8][23][24]

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., myeloid leukemia cells) under standard conditions.

-

Treat cells with varying concentrations of decitabine for desired time points (e.g., 24, 48, 72 hours).

-

-

DNA Isolation and Preparation:

-

Harvest cells and isolate genomic DNA using a commercial kit.

-

Quantify the extracted DNA.

-

Spike a known amount of this compound as an internal standard into the DNA sample.

-

Perform enzymatic digestion of the DNA to break it down into individual nucleosides. This is a critical step to release the incorporated decitabine. A cocktail of enzymes like DNase I, snake venom phosphodiesterase, and alkaline phosphatase is typically used.[23]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the digested nucleosides using a reverse-phase C18 column.[23]

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[8]

-

Decitabine Transition: m/z 229.1 → 113.1

-

This compound Transition: m/z 233.1 → 117.1 (example transitions, may vary based on instrument and adduction)

-

-

Quantification: The amount of decitabine incorporated into the DNA is determined by comparing the peak area ratio of decitabine to the this compound internal standard against a standard curve.

-

General Protocol for Assessing Global DNA Methylation

To assess the overall effect of decitabine on DNA methylation, a common method is the analysis of Long Interspersed Nuclear Element-1 (LINE-1) methylation, as these repetitive elements are heavily methylated and reflect global methylation levels.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Treat cells with decitabine as described previously.

-

Isolate genomic DNA.

-

-

Bisulfite Conversion:

-

Treat the DNA with sodium bisulfite. This chemical converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

-

PCR and Pyrosequencing:

-

Amplify a specific region of the LINE-1 element using PCR with primers that do not distinguish between methylated and unmethylated sequences.

-

Sequence the PCR product using pyrosequencing technology. This method allows for the quantification of the percentage of cytosine versus thymine (derived from uracil) at specific CpG sites within the LINE-1 element.

-

-

Data Analysis:

-

The percentage of methylation is calculated based on the ratio of cytosine to thymine signals at the CpG sites of interest. A decrease in this percentage in decitabine-treated samples compared to controls indicates hypomethylation.

-

Conclusion

This compound is a critical tool for advancing our understanding of DNA methylation and the therapeutic potential of DNMT inhibitors. Its use as an internal standard in LC-MS/MS assays provides unparalleled accuracy in quantifying drug incorporation into DNA, a key pharmacodynamic marker. Furthermore, as a stable isotope tracer, it holds the potential to elucidate the complex metabolic pathways of decitabine. The methodologies and data presented in this guide underscore the importance of this compound in both preclinical and clinical research, aiding in the development of more effective epigenetic therapies for a range of diseases, particularly cancer.

References

- 1. Decitabine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Decitabine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic and epigenetic alterations at secondary resistance after continued decitabine-based treatment of acute myeloid leukemia in the randomized phase II DECIDER trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Decitabine effect on tumor global DNA methylation and other parameters in a phase I trial in refractory solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Genome-wide methylation profiling in decitabine-treated patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Genomic impact of transient low-dose decitabine treatment on primary AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]

- 20. Synergistic Efficacy of the Demethylation Agent Decitabine in Combination With the Protease Inhibitor Bortezomib for Treating Multiple Myeloma Through the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Wnt signaling pathway is epigenetically regulated by methylation of Wnt antagonists in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Epigenetic Regulation of the Wnt/β-Catenin Signaling Pathway in Cancer [frontiersin.org]

- 23. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 24. researchgate.net [researchgate.net]

The Role of Decitabine-15N4 as a Stable Isotope-Labeled Internal Standard in Bioanalytical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Decitabine-15N4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the epigenetic drug decitabine in biological matrices. The use of a SIL-IS is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision in pharmacokinetic and toxicokinetic studies.

Introduction to Decitabine and the Need for a Reliable Internal Standard

Decitabine (5-aza-2'-deoxycytidine) is a potent DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] Its therapeutic efficacy is linked to its ability to reverse aberrant DNA methylation, a key epigenetic alteration in cancer.[4][5] Accurate quantification of decitabine in biological fluids is crucial for understanding its pharmacokinetics, pharmacodynamics, and for optimizing dosing regimens.[6][7][8]

However, decitabine is chemically unstable at physiological temperature and pH, and its bioanalysis is often complicated by interference from the endogenous compound 2'-deoxycytidine.[9][10] To overcome these challenges and ensure the reliability of analytical data, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended.[2][4][11] this compound has a molecular weight of 232.18 g/mol and a formula of C8H12(15N)4O4.[4][11] As a SIL-IS, it shares near-identical physicochemical properties with the analyte, decitabine, but is mass-shifted due to the incorporation of four 15N isotopes. This allows it to co-elute with decitabine during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response.[2]

Experimental Methodologies Utilizing this compound

The development of a robust bioanalytical method using this compound involves several key stages, from sample preparation to LC-MS/MS analysis and method validation.

Sample Preparation

A critical step in the bioanalysis of decitabine is the efficient extraction of the analyte and internal standard from the biological matrix, typically plasma. Due to the instability of decitabine, rapid sample processing at low temperatures is often necessary.[10] A common and effective technique is protein precipitation.

Detailed Protocol for Protein Precipitation:

-

Thaw frozen plasma samples on ice.

-

To a 50 µL aliquot of plasma, add the internal standard solution (this compound).

-

Add a precipitating agent, such as acetonitrile, typically in a 1:3 or 1:4 (v/v) ratio of plasma to solvent.[9]

-

Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000-14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of decitabine and this compound are achieved using a combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry.

Typical LC-MS/MS Parameters:

| Parameter | Typical Conditions |

| Chromatographic Column | Reversed-phase columns such as C18 or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used.[1][2][9] |

| Mobile Phase | A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][2][9][12] |

| Flow Rate | Flow rates typically range from 0.3 to 1.0 mL/min.[1][9] |

| Ionization Source | Electrospray ionization (ESI) in the positive ion mode is generally used.[2][12] |

| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity.[1][9] |

| MRM Transitions | The precursor-to-product ion transitions for decitabine are typically m/z 229.0 → 113.0 or m/z 235.07 → 118.97.[2][12] For this compound, the transition is m/z 239.03 → 122.97.[2] |

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability and adherence to regulatory guidelines.[13][14][15][16] The validation process assesses various parameters, including linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Summary of Method Validation Parameters:

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.99 is generally required.[1] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The response should be at least 5 times the response of a blank sample. The precision should be ≤ 20% and accuracy within ±20%.[1][2] |

| Accuracy & Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | For quality control (QC) samples, the precision (expressed as the coefficient of variation, CV%) should be ≤ 15%, and the accuracy should be within ±15% of the nominal value.[1][2][12] |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. | Recovery should be consistent and reproducible across the concentration range. |

| Matrix Effect | The influence of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard. | The CV of the IS-normalized matrix factor should be ≤ 15%.[1] |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[14] | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |

Quantitative Data Summary

The following tables summarize the quantitative data from a representative bioanalytical method validation for decitabine using this compound as the internal standard.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linear Range | 5.0 - 3000 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.998[1] |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] |

| Lower Limit of Detection (LLOD) | 2.0 ng/mL[1] |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%) |

| LLOQ | 5.0 | ≤ 6.84[1] | 90.68 - 97.56[1] | ≤ 6.84[1] | 90.68 - 97.56[1] |

| Low (LQC) | 15.0 | ≤ 6.84[1] | 90.68 - 97.56[1] | ≤ 6.84[1] | 90.68 - 97.56[1] |

| Medium (MQC) | 1400.0 | ≤ 6.84[1] | 90.68 - 97.56[1] | ≤ 6.84[1] | 90.68 - 97.56[1] |

| High (HQC) | 2300.0 | ≤ 6.84[1] | 90.68 - 97.56[1] | ≤ 6.84[1] | 90.68 - 97.56[1] |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (IS-Normalized) |

| Low (LQC) | 15.0 | ~86% with CV < 14.2%[2] | 0.75[1] |

| Medium (MQC) | 1400.0 | ~86% with CV < 14.2%[2] | 0.48[1] |

| High (HQC) | 2300.0 | ~86% with CV < 14.2%[2] | 0.33[1] |

Visualizing the Workflow

The following diagrams illustrate the key workflows in the bioanalytical process.

Bioanalytical workflow for decitabine quantification.

Core parameters of bioanalytical method validation.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is integral to the development of sensitive, specific, and reliable bioanalytical methods for the quantification of decitabine. This technical guide has outlined the key experimental protocols and validation parameters necessary for establishing a robust LC-MS/MS assay. By adhering to these principles, researchers and drug development professionals can ensure the generation of high-quality data to support preclinical and clinical studies, ultimately contributing to the safe and effective use of decitabine in the treatment of hematological malignancies.

References

- 1. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Characterization of in vitro and in vivo hypomethylating effects of decitabine in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of decitabine administered as a 3-h infusion to patients with acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of decitabine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. ema.europa.eu [ema.europa.eu]

Synthesis and Isotopic Purity of Decitabine-¹⁵N₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Decitabine-¹⁵N₄, a crucial internal standard for quantitative bioanalytical assays. The information presented is compiled from various sources to offer a detailed understanding of the chemical processes and analytical methodologies involved.

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS).[1] Accurate quantification of Decitabine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as Decitabine-¹⁵N₄, are indispensable for achieving high accuracy and precision in mass spectrometry-based bioanalysis.[2] This guide outlines a plausible synthetic route and the analytical methods for ensuring the chemical and isotopic purity of Decitabine-¹⁵N₄.

Synthesis of Decitabine-¹⁵N₄

The synthesis of Decitabine-¹⁵N₄ can be logically divided into two main stages: the synthesis of the ¹⁵N-labeled heterocyclic base, 5-azacytosine-¹⁵N₄, followed by its glycosylation with a protected 2-deoxy-D-ribofuranose derivative.

Stage 1: Synthesis of 5-azacytosine-¹⁵N₄

Proposed Reaction Pathway:

A potential, though unconfirmed, pathway could involve the reaction of ¹⁵N-labeled urea or guanidine derivatives, which themselves can be synthesized from ¹⁵NH₄Cl, with formic acid derivatives to construct the triazine ring of 5-azacytosine.

Stage 2: Glycosylation and Deprotection

The second stage involves the coupling of the synthesized 5-azacytosine-¹⁵N₄ with a protected 2-deoxy-D-ribose derivative, followed by the removal of protecting groups. This is a common strategy in nucleoside synthesis.

Experimental Protocol (Adapted from unlabeled Decitabine synthesis):

-

Silylation of 5-azacytosine-¹⁵N₄: The labeled 5-azacytosine is first silylated to enhance its solubility and reactivity. This is typically achieved by reacting it with a silylating agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in an anhydrous solvent.

-

Coupling Reaction: The silylated 5-azacytosine-¹⁵N₄ is then coupled with a protected 2-deoxy-D-ribofuranose, such as 1-O-acetyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose. This reaction is often catalyzed by a Lewis acid.[3]

-

Deprotection: The protecting groups on the sugar moiety are removed. For instance, benzoyl groups can be cleaved by treatment with a base like sodium methoxide in methanol.[4][5]

-

Purification: The crude Decitabine-¹⁵N₄ is purified to remove unreacted starting materials, byproducts, and any remaining unlabeled or partially labeled species. Purification methods for Decitabine often involve recrystallization from solvent mixtures like dimethylacetamide and ethanol or methanol and dimethyl sulfoxide (DMSO).[3][6][7]

Logical Workflow for Decitabine-¹⁵N₄ Synthesis:

Caption: Workflow for the synthesis of Decitabine-¹⁵N₄.

Quality Control: Purity Analysis

Ensuring the high purity of Decitabine-¹⁵N₄ is paramount for its use as an internal standard. This involves the assessment of both its chemical and isotopic purity.

Chemical Purity Analysis

The chemical purity of Decitabine-¹⁵N₄ can be determined using High-Performance Liquid Chromatography (HPLC), adapting methods developed for unlabeled Decitabine.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[8][9] |

| Mobile Phase A | Ammonium acetate buffer solution[8][9] |

| Mobile Phase B | Water:Acetonitrile (10:90 v/v)[8][9] |

| Flow Rate | 1.2 mL/min[8][9] |

| Detection | UV at 254 nm[8][9] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of Decitabine-¹⁵N₄ and its potential impurities.

Isotopic Purity Analysis

The isotopic purity of Decitabine-¹⁵N₄ is determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The goal is to quantify the percentage of molecules that are fully labeled with four ¹⁵N atoms.

Mass Spectrometry Parameters (example):

| Parameter | Value |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[2] |

| Mass Spectrometer | Triple Quadrupole[2] |

| SRM Transition (Decitabine) | m/z 229 -> 113[2] |

| SRM Transition (Decitabine-¹⁵N₄) | m/z 233 -> 117 (theoretical) |

Data Analysis:

The analysis of the mass spectrum involves measuring the ion intensities of the molecular ion peak for Decitabine-¹⁵N₄ (M+4) and the peaks corresponding to molecules with fewer ¹⁵N atoms (M, M+1, M+2, M+3). The isotopic purity is calculated after correcting for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).

Workflow for Isotopic Purity Determination:

Caption: Workflow for isotopic purity analysis of Decitabine-¹⁵N₄.

Quantitative Data Summary (Hypothetical):

The following table presents a hypothetical but expected distribution of isotopologues for a batch of Decitabine-¹⁵N₄ with high isotopic enrichment.

| Isotopologue | Relative Abundance (%) |

| M (Unlabeled) | < 0.1 |

| M+1 (¹⁵N₁) | < 0.5 |

| M+2 (¹⁵N₂) | < 1.0 |

| M+3 (¹⁵N₃) | < 5.0 |

| M+4 (¹⁵N₄) | > 95.0 |

Conclusion

The synthesis of Decitabine-¹⁵N₄ is a multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic purity. The analytical methods outlined in this guide, including HPLC for chemical purity and mass spectrometry for isotopic purity, are essential for the quality control of this important internal standard. For researchers and drug development professionals, the use of well-characterized Decitabine-¹⁵N₄ is critical for the generation of reliable bioanalytical data in support of preclinical and clinical studies.

References

- 1. Decitabine: 2'-deoxy-5-azacytidine, Aza dC, DAC, dezocitidine, NSC 127716 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2010040056A1 - Synthesis of decitabine - Google Patents [patents.google.com]

- 4. US8586729B2 - Synthesis of decitabine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2014053897A1 - Method for the purification of decitabine - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. rjptonline.org [rjptonline.org]

- 9. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Metabolic Fate of Decitabine-15N4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Decitabine-15N4, an isotopically labeled form of the DNA hypomethylating agent Decitabine. This document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols for its analysis. The information herein is intended to support researchers, scientists, and professionals involved in drug development in understanding the disposition of this important therapeutic agent.

Introduction to Decitabine and this compound

Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog of deoxycytidine with significant activity in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its therapeutic effect is primarily attributed to its ability to inhibit DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes.[2] Decitabine is a prodrug, requiring intracellular activation to exert its cytotoxic and hypomethylating effects.[1][2]

This compound is a stable isotope-labeled version of Decitabine, where four nitrogen atoms in the triazine ring are replaced with the heavy isotope ¹⁵N.[3] This labeling renders it distinguishable from the endogenous deoxycytidine and the unlabeled drug by mass spectrometry, making it an invaluable tool as an internal standard for quantitative bioanalytical assays.[3][4] Understanding the metabolic fate of Decitabine is crucial for optimizing its therapeutic use, and while specific quantitative data for the metabolites of the ¹⁵N-labeled form are not extensively published, its metabolic pathway is expected to mirror that of the unlabeled drug.

Metabolic Pathways of Decitabine

The metabolism of Decitabine can be broadly categorized into two main pathways: activation through phosphorylation and inactivation through deamination. Additionally, Decitabine is subject to chemical degradation in aqueous solutions.

Anabolic Activation Pathway

The activation of Decitabine is an intracellular process that converts the prodrug into its pharmacologically active form, decitabine-5'-triphosphate (DAC-TP).[1][2] This multi-step phosphorylation cascade is essential for its incorporation into DNA.

-

Step 1: Monophosphorylation: Decitabine is transported into the cell by nucleoside transporters.[2] In the cytoplasm, it is first phosphorylated to decitabine-5'-monophosphate (DAC-MP) by the enzyme deoxycytidine kinase (DCK).[1][5]

-

Step 2: Diphosphorylation: DAC-MP is further phosphorylated to decitabine-5'-diphosphate (DAC-DP) by deoxycytidine monophosphate kinase.

-

Step 3: Triphosphorylation: Finally, DAC-DP is converted to the active metabolite, decitabine-5'-triphosphate (DAC-TP), by nucleoside diphosphate kinase.[6]

Once formed, DAC-TP can be incorporated into replicating DNA strands by DNA polymerase in place of the natural deoxycytidine triphosphate (dCTP).[1][2] The incorporated Decitabine then covalently traps DNA methyltransferase 1 (DNMT1), leading to the enzyme's degradation and subsequent hypomethylation of the newly synthesized DNA strand.[6]

Figure 1: Anabolic activation pathway of this compound.

Catabolic Inactivation Pathway

The primary route of Decitabine inactivation is through enzymatic deamination, which occurs rapidly and is a major contributor to its short plasma half-life.[1][2]

-

Deamination by Cytidine Deaminase (CDA): Decitabine is a substrate for cytidine deaminase (CDA), an enzyme highly expressed in the liver, as well as in other tissues like the intestinal epithelium and granulocytes.[2][7][8] CDA catalyzes the conversion of Decitabine to its inactive uridine analog.[7]

-

Metabolism of Monophosphate Form: The monophosphorylated form of Decitabine (DAC-MP) can also be a substrate for deoxycytidylate deaminase (DCTD), which converts it to 5-aza-deoxyuridine monophosphate.[5][6]

The rapid clearance of Decitabine by CDA presents a significant challenge for its clinical efficacy, and co-administration with CDA inhibitors has been explored to increase its bioavailability.[7][8]

Chemical Decomposition

Decitabine is chemically unstable in aqueous solutions, particularly at physiological pH and temperature.[9] It can undergo hydrolytic opening of its triazine ring, leading to the formation of several degradation products.[9][10] This instability necessitates careful handling and preparation of Decitabine solutions for administration and analysis.[11]

Figure 2: Overview of this compound metabolic pathways.

Quantitative Data and Pharmacokinetics

The pharmacokinetics of Decitabine are characterized by rapid elimination. The use of this compound as an internal standard has been instrumental in accurately quantifying the parent drug in biological matrices.[4]

| Parameter | Species | Value | Reference |

| Plasma Half-life (t½) | Human | ~20-35 minutes | [1][2] |

| Total Body Clearance | Human | 125-132 L/h/m² | [2] |

| Volume of Distribution (Vd) | Human | 62.7-89.2 L/m² | [2] |

Table 1: Pharmacokinetic Parameters of Decitabine in Humans

| Analyte | Matrix | Extraction Recovery | CV% | Reference |

| Decitabine | Mouse Plasma | ~86% | <14.2% | [4] |

| This compound | Mouse Plasma | 91.8% | 4.98% | [4] |

Table 2: Extraction Recovery of Decitabine and this compound from Mouse Plasma

Experimental Protocols

The quantification of Decitabine and its metabolites, particularly with the use of this compound as an internal standard, is predominantly performed using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[4][12]

Sample Preparation for Plasma Analysis

Due to the instability of Decitabine, all sample preparation steps should be conducted on ice or at 4°C to minimize degradation.[13]

-

Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA) and a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to prevent ex vivo degradation of Decitabine.[14]

-

Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Protein Precipitation:

-

Supernatant Transfer: Carefully transfer 30 µL of the supernatant to a 96-well plate for injection into the UHPLC-MS/MS system.[4]

Figure 3: Workflow for plasma sample preparation.

UHPLC-MS/MS Method

The following is a representative UHPLC-MS/MS method synthesized from published literature.[4][11]

-

UHPLC System: A standard UHPLC system capable of binary gradient elution.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column. For example, an XBridge HILIC column.[4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program designed to separate Decitabine from endogenous plasma components.

-

Flow Rate: Approximately 0.3-0.5 mL/min.

-

Injection Volume: 5 µL.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.[4]

-

Detection: Selected Reaction Monitoring (SRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Adduct | Reference |

| Decitabine | 229.1 | 113.0 | [M+H]⁺ | [11] |

| Decitabine | 235.07 | 118.97 | [M+Li]⁺ | [4] |

| This compound | 239.03 | 122.97 | [M+Li]⁺ | [4] |

Table 3: Representative Mass Spectrometry Transitions for Decitabine and this compound

Conclusion

The metabolic fate of this compound is dictated by the same enzymatic pathways that govern the disposition of unlabeled Decitabine. Its primary roles are as a prodrug that undergoes intracellular activation to its active triphosphate form and as a substrate for rapid inactivation by cytidine deaminase. Its chemical instability in aqueous solutions is also a key consideration. The use of this compound as an internal standard in UHPLC-MS/MS assays has been crucial for the accurate determination of Decitabine's pharmacokinetic profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important hypomethylating agent. Further studies focusing on the quantitative analysis of the metabolites of this compound itself would provide deeper insights into its in vivo behavior.

References

- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 7. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High cytidine deaminase expression in the liver provides sanctuary for cancer cells from decitabine treatment effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Preliminary In-Vitro Studies of Decitabine: Methodology and Quantitative Analysis

This technical guide provides an in-depth overview of the preliminary in-vitro studies involving the DNA methyltransferase inhibitor, Decitabine. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. This document details the core methodologies for evaluating the efficacy of Decitabine in cell culture, summarizes key quantitative data, and illustrates the underlying molecular pathways. A special focus is placed on the role of isotopically labeled Decitabine, such as Decitabine-15N4, in the precise quantification of the drug in experimental settings.

Introduction to Decitabine and its Mechanism of Action

Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog of deoxycytidine that has demonstrated significant antineoplastic activity.[1] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1] After cellular uptake and phosphorylation into its active triphosphate form, Decitabine is incorporated into replicating DNA.[1] There, it forms a covalent bond with DNMTs, trapping the enzymes and leading to their degradation.[1] This results in a passive, replication-dependent DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and cell cycle arrest.[1][2] At higher concentrations, Decitabine can also induce cytotoxic effects through the formation of DNA adducts, leading to DNA damage and apoptosis.[1][3]

The Role of this compound in Quantitative Analysis

This compound is a stable isotope-labeled version of Decitabine, where four nitrogen atoms in the triazine ring are replaced with the heavy isotope ¹⁵N.[4] It is not used for studying the biological effects of the drug itself but serves as an essential tool in analytical chemistry.[4][5] Specifically, this compound is utilized as an internal standard for the accurate quantification of Decitabine in biological matrices, such as cell lysates or plasma, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the quantitative data.[6]

Key In-Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assays

A fundamental step in evaluating the in-vitro efficacy of Decitabine is to determine its effect on cancer cell proliferation and viability.

Experimental Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of Decitabine concentrations (e.g., 0.01 µM to 100 µM) for various time points (e.g., 24, 48, 72, 96 hours).[7][8] Fresh media with Decitabine is often replenished every 24 hours due to its short half-life in culture.[8][9]

-

Viability Assessment: Cell viability is measured using colorimetric assays such as MTT or CCK-8, or luminescence-based assays like CellTiter-Glo.[7][9]

-

Data Analysis: The optical density or luminescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curves.[3]

Apoptosis Assays

Decitabine is known to induce apoptosis in various cancer cell lines.[3][10]

Experimental Protocol:

-

Cell Treatment: Cells are treated with varying concentrations of Decitabine for a specified duration.

-

Apoptosis Detection: Apoptosis can be quantified using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[7]

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]

-

-

Data Analysis: The percentage of apoptotic cells is quantified from flow cytometry data or by counting TUNEL-positive cells.[7][11]

Global DNA Methylation Analysis

To confirm Decitabine's mechanism of action, its effect on global DNA methylation is assessed.

Experimental Protocol:

-

Genomic DNA Extraction: Genomic DNA is isolated from Decitabine-treated and control cells.

-

DNA Hydrolysis: The DNA is enzymatically hydrolyzed into individual nucleosides.[12]

-

Quantification by LC-MS/MS: The levels of 5-methyl-2'-deoxycytidine (5mdC) and 2'-deoxyguanosine (2dG) are quantified using a validated LC-MS/MS method.[12][13] 2dG is often used as an internal standard for normalization.[12][13]

-

Data Analysis: The global DNA methylation level is expressed as the percentage of 5mdC relative to the total cytosine content or normalized to 2dG.[12][14]

Gene Expression Analysis

The re-expression of tumor suppressor genes is a key consequence of Decitabine-induced hypomethylation.

Experimental Protocol:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes (e.g., p15, p21) are quantified using qRT-PCR.[1][2] Housekeeping genes are used for normalization.

-

Microarray or RNA-Sequencing: For a global view of gene expression changes, microarray analysis or RNA-sequencing can be performed.[15]

Quantitative Data Summary

The following tables summarize representative quantitative data from in-vitro studies of Decitabine.

Table 1: IC50 Values of Decitabine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 72 | 84.461 |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 96 | 10.113 |

| K562 | Chronic Myeloid Leukemia | 96 | 0.26 |

| K562/DAC (resistant) | Chronic Myeloid Leukemia | 96 | 3.16 |

| HL-60 | Acute Promyelocytic Leukemia | Not specified | 1.537 (in THP-T80-LNCs) |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | Not specified | 0.49 |

Data compiled from multiple sources.[7][16][17]

Table 2: Induction of Apoptosis by Decitabine in Leukemia Cell Lines

| Cell Line | Decitabine Concentration (µM) | Apoptosis Rate (%) |

| Molt-4 | 1 | 20.9 |

| Molt-4 | 10 | 43.7 |

| Molt-4 | 50 | 62.38 |

Data from a study on Molt-4 cells.[7]

Table 3: Effect of Decitabine on Global DNA Methylation

| Cell Line | Decitabine Concentration (µM) | Reduction in Global DNA Methylation |

| Leukemia Cell Lines | 2.5 | ~50% of baseline |

| Primary AML Samples | 0.1 | Mean decrease of 29% |

Data compiled from multiple sources.[12][18]

Visualizing Decitabine's In-Vitro Effects

Signaling Pathways and Cellular Processes

Decitabine's effects are mediated through complex cellular pathways, including DNA damage response and modulation of key signaling networks.

Caption: Decitabine's mechanism of action and its effects on cellular pathways.

Experimental Workflow for In-Vitro Analysis

A typical workflow for the in-vitro evaluation of Decitabine involves a series of interconnected experiments.

Caption: A typical workflow for in-vitro studies of Decitabine.

Quantification Workflow using this compound

The precise measurement of Decitabine in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

Caption: Workflow for quantifying Decitabine using this compound as an internal standard.

Conclusion

Preliminary in-vitro studies are indispensable for characterizing the anticancer effects of Decitabine. A systematic approach involving cell viability, apoptosis, and mechanistic assays provides a comprehensive understanding of its efficacy and mode of action. The use of robust analytical methods, supported by stable isotope-labeled internal standards like this compound, is paramount for generating high-quality, reproducible data. This guide provides a foundational framework for researchers to design and execute rigorous in-vitro investigations of Decitabine and other epigenetic modulators.

References

- 1. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decitabine-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of DNA damage and repair in decitabine-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decitabine Treatment Induces a Viral Mimicry Response in Cervical Cancer Cells and Further Sensitizes Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decitabine, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of in vitro and in vivo hypomethylating effects of decitabine in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of in vitro and in vivo hypomethylating effects of decitabine in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Decitabine-15N4 in Inhibiting DNA Methyltransferase

Abstract

Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent that functions as a mechanism-based inhibitor of DNA methyltransferases (DNMTs). Its irreversible inhibition of DNMTs leads to the passive demethylation of DNA, subsequent re-expression of silenced tumor suppressor genes, and downstream anti-neoplastic effects such as cell cycle arrest and apoptosis. Due to its critical role in epigenetic modulation, understanding its precise mechanism and effects is paramount for its application in research and clinical settings. This guide details the molecular mechanism of Decitabine, with a special focus on its stable isotope-labeled variant, this compound, which serves as an essential tool for quantitative analysis. We present key quantitative data, detailed experimental protocols, and visual pathways to provide a comprehensive resource for professionals in the field.

Introduction to Decitabine and this compound

Decitabine is a nucleoside analog of 2'-deoxycytidine where the carbon atom at the 5-position of the pyrimidine ring is replaced by a nitrogen atom.[1] This structural modification is key to its function as a powerful inhibitor of DNA methylation, an epigenetic process frequently dysregulated in cancer, leading to the silencing of tumor suppressor genes.[1] Decitabine has been approved for the treatment of myelodysplastic syndromes (MDS) and is under investigation for various other hematological and solid tumors.[1][2][3]

This compound is a stable isotope-labeled version of Decitabine, containing four 15N atoms in the triazine ring.[4] It is chemically and biologically identical to Decitabine but can be differentiated by its higher mass. This property makes it an ideal internal standard for the accurate quantification of Decitabine in biological matrices (e.g., plasma, cell lysates, digested DNA) using mass spectrometry-based techniques like LC-MS/MS.[4][5] Its use is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, allowing researchers to precisely measure drug uptake, incorporation into DNA, and clearance.[5][6]

Core Mechanism of DNMT Inhibition

The action of Decitabine is a multi-step process that is dependent on the cell cycle, specifically the S-phase, where DNA replication occurs.[1]

-

Cellular Uptake and Activation : Decitabine is a prodrug and must be transported into the cell and activated through phosphorylation. Cellular kinases convert it sequentially into Decitabine monophosphate, diphosphate, and finally the active metabolite, Decitabine triphosphate (5-aza-dCTP).[1]

-

Incorporation into DNA : During DNA replication (S-phase), DNA polymerase incorporates 5-aza-dCTP into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).[1]

-

DNMT Trapping : DNA methyltransferases, primarily the maintenance methyltransferase DNMT1, recognize the 5-azacytosine base as a substrate.[7] When the enzyme attempts to transfer a methyl group, the nitrogen at position 5 prevents the reaction's completion. This results in the formation of an irreversible, covalent bond between the DNMT enzyme and the Decitabine-containing DNA.[1]

-

Enzyme Depletion and DNA Hypomethylation : The trapped DNMT is targeted for proteasomal degradation.[8] This leads to a progressive depletion of active DNMT enzymes within the cell. With each round of cell division, the newly synthesized DNA strands are not methylated, resulting in a passive, replication-dependent global hypomethylation of the genome.[9]

-

Gene Reactivation : The removal of methyl marks from the promoter regions of hypermethylated genes, including critical tumor suppressor genes, allows for the re-establishment of a transcriptionally active chromatin state and subsequent gene expression.[1]

Quantitative Data on Decitabine's Efficacy

The effectiveness of Decitabine is dose- and cell-line dependent. Below are tables summarizing key quantitative findings from various preclinical studies.

Table 1: IC50 Values of Decitabine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |

|---|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 0.26 ± 0.02 µM | 96 hours | [10] |

| K562/DAC (Resistant) | Chronic Myeloid Leukemia | 3.16 ± 0.02 µM | 96 hours | [10] |

| Molt4 | T-cell ALL | 84.46 µM | 72 hours | [11] |

| HL60 | Acute Promyelocytic Leukemia | 0.02 µM | 72 hours | [12] |

| ML-1 | Acute Myeloid Leukemia | 0.03 µM | 72 hours | [12] |

| Raji | Burkitt's Lymphoma | 0.20 µM | 72 hours | [12] |

| Jurkat | T-cell Leukemia | 0.20 µM | 72 hours |[12] |

Table 2: Decitabine-Induced DNA Demethylation

| Cell Line | Assay Method | Treatment | Result | Citation |

|---|---|---|---|---|

| HCT116 | Infinium Methylation Array | 1 µM DAC, 72h | 11% of methylated CG sites demethylated | [13] |

| HL-60 | Infinium Methylation Array | 0.5 µM DAC, 24h | 8% of methylated CG sites demethylated | [13] |

| HCT116 | Capillary Electrophoresis | 1 µM DAC, 72h | ~60% reduction in global genomic cytosine methylation | [9] |

| JIMT-1 | Infinium EPIC Methylation | Equitoxic dose, 72h | 11,503 probes hypomethylated | [14][15] |

| T-47D | Infinium EPIC Methylation | Equitoxic dose, 72h | 14,737 probes hypomethylated |[14][15] |

Detailed Experimental Protocols

Studying the effects of Decitabine involves a variety of cellular and molecular biology techniques. Below are outlines of key experimental protocols.

Quantification of Decitabine Incorporation into DNA (LC-MS/MS Method)

This method offers high sensitivity and specificity and is ideal for clinical samples.[6]

-

Sample Preparation : Treat cells with Decitabine. For in vivo studies, collect patient samples. Isolate genomic DNA using a standard DNA extraction kit.

-

Internal Standard : Spike the purified DNA sample with a known amount of this compound.

-

DNA Digestion : Digest the DNA into individual deoxynucleosides using a multi-enzyme cocktail (e.g., DNase I, nuclease P1, phosphodiesterase I, and alkaline phosphatase). This releases the incorporated Decitabine along with the canonical nucleosides.

-

LC-MS/MS Analysis : Separate the nucleosides using reverse-phase liquid chromatography (LC).

-

Quantification : Quantify the amount of Decitabine by mass spectrometry (MS/MS) using multiple-reaction-monitoring (MRM) mode. The ratio of the signal from Decitabine to the signal from the this compound internal standard allows for precise quantification, which can then be normalized to the total amount of DNA (measured by quantifying deoxyguanosine).[6]

Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony, assessing the cytotoxic vs. cytostatic effects of a drug.[16][17]

-

Cell Seeding : Prepare a single-cell suspension of the desired cell line. Seed a low, known number of cells (e.g., 100-1000 cells) into 6-well plates or culture dishes. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.

-

Treatment : Allow cells to adhere overnight, then treat with varying concentrations of Decitabine for a defined period (e.g., 72 hours).

-

Incubation : Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies (defined as ≥50 cells).

-

Fixing and Staining : Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% neutral buffered formalin or 6% glutaraldehyde.[17][18] Stain the fixed colonies with 0.5% crystal violet.[18]

-

Colony Counting : Wash away excess stain and air-dry the plates. Count the number of visible colonies in each dish.

-

Calculation : Calculate the Surviving Fraction (SF) for each treatment: SF = (colonies counted) / (cells seeded × plating efficiency), where plating efficiency is the fraction of untreated cells that form colonies.

Western Blot for DNMT1 Depletion

This protocol is used to visualize the Decitabine-induced degradation of the DNMT1 protein.[7][8]

-

Cell Lysis : Treat cells with Decitabine for the desired time course (e.g., 24, 48, 72 hours). Harvest and lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 15-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to DNMT1. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.

Downstream Signaling Pathways Affected by Decitabine

The reactivation of tumor suppressor genes by Decitabine triggers various downstream pathways, most notably those controlling the cell cycle and apoptosis.

Cell Cycle Arrest

Decitabine is known to induce cell cycle arrest at both the G1 and G2/M checkpoints.[19][20][21]

-

G1 Arrest : The re-expression of the cyclin-dependent kinase (CDK) inhibitor p21 (CDKN1A) is a common mechanism.[19][22] Activated p21 binds to and inhibits CDK2/cyclin E complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, blocking the expression of genes required for S-phase entry and thus causing G1 arrest.

-

G2/M Arrest : Decitabine can also induce G2/M arrest through several mechanisms, including the activation of the p38 MAP kinase pathway or via p53-independent pathways.[19][20][21] This prevents cells with DNA damage or improperly replicated DNA from entering mitosis.

Conclusion and Future Directions

Decitabine is a cornerstone of epigenetic therapy, and its mechanism of action via the irreversible trapping of DNMTs is well-established. The use of its isotopically labeled form, this compound, has been instrumental in developing sensitive assays to precisely quantify its incorporation into DNA, providing a critical link between pharmacokinetics and pharmacodynamics.[5][6] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to design and interpret studies aimed at elucidating its full therapeutic potential.

Future research will likely focus on optimizing Decitabine's use in combination therapies, identifying reliable biomarkers to predict patient response, and overcoming mechanisms of resistance.[7][12][23] The continued application of the advanced analytical techniques described herein will be essential to achieving these goals and expanding the clinical utility of this potent epigenetic modulator.

References

- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]

- 2. Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic evaluation of decitabine for the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]

- 16. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Decitabine induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]